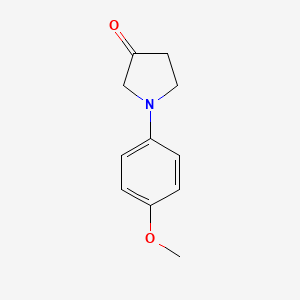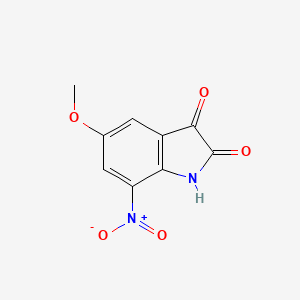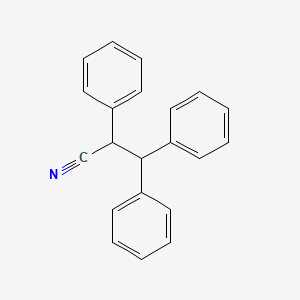
(2,3-Difluoro-4-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluoro-4-hydroxyphenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-hydroxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the phenyl ring through electrophilic aromatic substitution reactions. One common method is the reaction of 2,3-difluorophenol with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Difluoro-4-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2,3-difluoro-4-oxophenyl)acetic acid, while reduction of the carboxylic acid moiety can produce 2-(2,3-difluoro-4-hydroxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,3-Difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluorophenylacetic acid: Lacks the hydroxyl group present in (2,3-Difluoro-4-hydroxyphenyl)acetic acid.
2,2-Difluoro-2-(p-tolyl)acetic acid: Contains a methyl group instead of a hydroxyl group.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Contains a nitro group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
887587-75-9 |
|---|---|
Molekularformel |
C8H6F2O3 |
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
2-(2,3-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2,11H,3H2,(H,12,13) |
InChI-Schlüssel |
SOOXGYAIUAHLKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

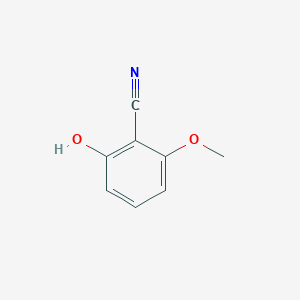
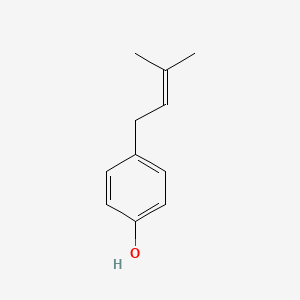
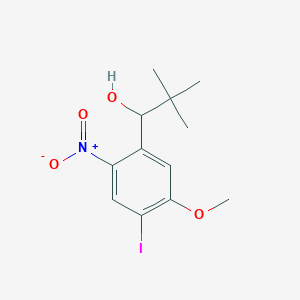
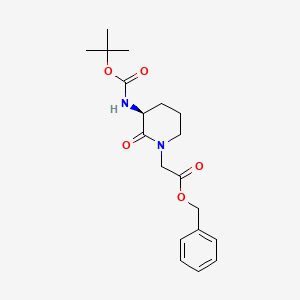
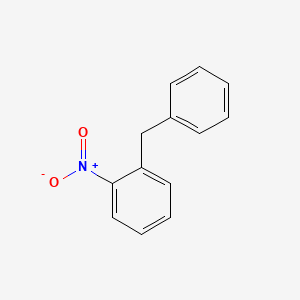
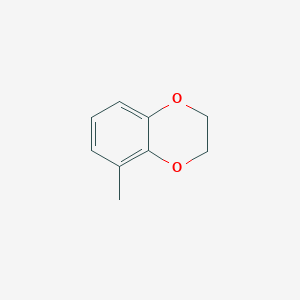
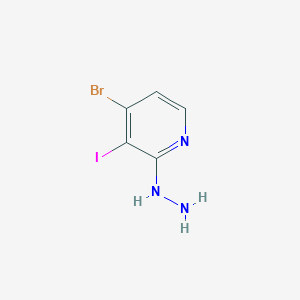
![5-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8799107.png)
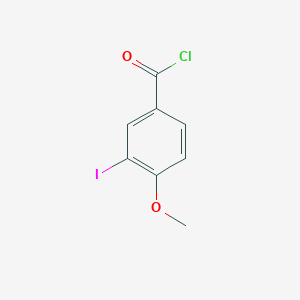
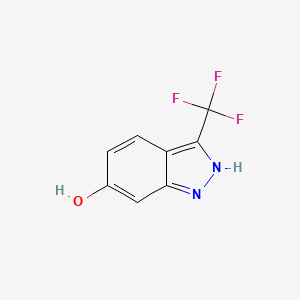
![tert-butyl N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamate](/img/structure/B8799138.png)
